2-(3-cyclopropyl-1H-pyrazol-1-yl)benzonitrile
Description
Properties
IUPAC Name |
2-(3-cyclopropylpyrazol-1-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-9-11-3-1-2-4-13(11)16-8-7-12(15-16)10-5-6-10/h1-4,7-8,10H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAWTQVNFSZBGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C=C2)C3=CC=CC=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyclopropyl-1H-pyrazol-1-yl)benzonitrile typically involves the cyclocondensation of acetylenic ketones with hydrazines . The reaction is carried out in ethanol, which provides the pyrazole ring structure . The specific conditions for the synthesis of this compound may vary, but generally, the reaction is performed under reflux conditions to ensure complete cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-(3-cyclopropyl-1H-pyrazol-1-yl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrile group to an amine or other functional groups.
Substitution: The aromatic ring and the pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce amines or other reduced forms of the compound .
Scientific Research Applications
Medicinal Chemistry
One of the most significant applications of 2-(3-cyclopropyl-1H-pyrazol-1-yl)benzonitrile is in the development of pharmaceutical agents. This compound has been investigated for its potential as:
- Enzyme inhibitors : It can act as a modulator for various enzymes, making it useful in drug design targeting specific pathways.
- Antioxidants : Research indicates that derivatives of pyrazoles exhibit antioxidant properties, which can be beneficial in treating oxidative stress-related diseases .
Biological Studies
The compound is also utilized in biological assays:
- Biological probes : Its structure allows it to function as a probe in biological systems to study enzyme activity and receptor interactions.
- Inhibitors of lipoxygenase : Novel derivatives have shown promise as inhibitors of 15-lipoxygenase, which is crucial in inflammatory processes .
Material Science
In materials science, this compound serves as:
- Building blocks for complex molecules : It is used to synthesize new materials with tailored properties for various applications.
- Ligands in coordination chemistry : The compound can coordinate with metals, forming complexes that are useful in catalysis and material synthesis.
Agricultural Chemistry
This compound has potential uses in agrochemicals:
- Pesticide development : Its chemical structure can be modified to enhance activity against pests or diseases affecting crops.
Case Studies
Mechanism of Action
The mechanism of action of 2-(3-cyclopropyl-1H-pyrazol-1-yl)benzonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structure and functional groups . The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Heterocyclic Moieties
- Pyrazole vs. Triazole: The target compound’s pyrazole ring (1H-pyrazol-1-yl) contrasts with triazole-containing analogs (e.g., 4-[2-(3-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1c)) . Pyrazoles, however, may offer better metabolic stability due to reduced polarity.
Substituent Effects
- Cyclopropyl vs. Halogen/Aryl Groups : The cyclopropyl group in the target compound introduces ring strain and moderate electron-donating effects, whereas analogs with electron-withdrawing groups (e.g., 3-chlorophenyl in 1c or trifluoromethyl in II.13.m ) may enhance electrophilic interactions with biological targets.
Table 1. Cytotoxic Activity of Benzonitrile Analogs Against Cancer Cell Lines
- Key Trends : Electron-withdrawing substituents (e.g., Cl, CF₃) correlate with higher cytotoxicity, as seen in 1c (IC₅₀ = 14.5 μg/mL) . The cyclopropyl group’s steric bulk and neutral electronic effects may reduce activity compared to halogenated analogs, though this requires experimental validation.
Spectroscopic and Physical Properties
Structural characterization of analogs provides insights into expected properties:
- NMR Spectroscopy : Pyrazole protons in P1\|19g resonate at δ 5.93 ppm (1H, s), while benzonitrile carbons appear at δ 118.2 ppm (Cq) . The cyclopropyl group in the target compound would likely cause upfield shifts in adjacent protons due to its electron-donating nature.
- IR Spectroscopy : The nitrile stretch in benzonitrile derivatives occurs near 2228 cm⁻¹, as seen in P1\|19g .
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups : Enhance cytotoxicity (e.g., 1c vs. 1h) but may reduce metabolic stability.
- Heterocycle Choice : Triazoles (1c, 1h) show higher potency than pyrazoles in reported data, though pyrazoles may offer better pharmacokinetic profiles .
- Steric Effects : Bulky substituents (e.g., cyclopropyl) could hinder target binding but improve selectivity.
Biological Activity
2-(3-cyclopropyl-1H-pyrazol-1-yl)benzonitrile, with the chemical formula C13H12N4, is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound can be described as follows:
- Molecular Formula : C13H12N4
- Molecular Weight : 224.26 g/mol
- IUPAC Name : this compound
The compound features a pyrazole ring, which is known for its diverse biological activities, and a benzonitrile moiety that may enhance its pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing pyrazole derivatives. For instance, similar pyrazole-based compounds have shown efficacy against Mycobacterium tuberculosis, suggesting that this compound may also possess antitubercular properties. The structure–activity relationship (SAR) studies indicate that modifications to the pyrazole ring can significantly influence antibacterial activity .
Anticancer Properties
Research has indicated that pyrazole derivatives can exhibit anticancer activity. For example, compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells, possibly through the modulation of specific signaling pathways .
The proposed mechanisms of action for pyrazole-containing compounds include:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as enzyme inhibitors, affecting pathways crucial for pathogen survival or cancer cell proliferation.
- Disruption of Cellular Homeostasis : Some studies suggest that these compounds can disrupt iron homeostasis in bacteria, leading to increased susceptibility to oxidative stress .
Case Study 1: Antitubercular Activity
A study evaluating a series of pyrazole derivatives found that certain compounds exhibited significant activity against Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values below 10 μM. This suggests that structural modifications in the pyrazole ring can enhance the potency against resistant strains .
| Compound | MIC (μM) | Activity |
|---|---|---|
| This compound | TBD | Potentially active |
| Pyrazole Derivative A | <10 | Active |
| Pyrazole Derivative B | <20 | Moderate |
Case Study 2: Anticancer Efficacy
In vitro studies on similar pyrazole derivatives demonstrated significant cytotoxicity against various cancer cell lines. The IC50 values ranged from 5 to 25 μM, indicating strong potential for further development .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | TBD | TBD |
| Pyrazole Derivative C | MCF7 | 15 |
| Pyrazole Derivative D | HeLa | 10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
